

A Comparative Pharmacokinetic Analysis of Diltiazem and its Active Metabolite, N-Desmethyl Diltiazem

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Compound of Interest

Compound Name: *N-Desmethyl Diltiazem Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the calcium channel blocker Diltiazem and its principal active metabolite, N-Desmethyl Diltiazem. The information presented is collated from various scientific studies to support research and development activities in the pharmaceutical sciences.

Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize key pharmacokinetic parameters for Diltiazem and N-Desmethyl Diltiazem, providing a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

Table 1: Single Dose Pharmacokinetics in Healthy Adults

Parameter	Diltiazem	N-Desmethyl Diltiazem	Reference
Time to Peak Concentration (Tmax)	2 to 4 hours	---	[1]
Peak Plasma Concentration (Cmax)	174.3 ± 72.7 ng/mL (120 mg dose)	42.6 ± 10.0 ng/mL (following 120 mg Diltiazem dose)	[2]
Elimination Half-Life (t _{1/2})	3.0 to 4.5 hours	9.4 ± 2.2 hours	[1][2]
Area Under the Curve (AUC)	349 ± 34 ng/mL·h (60 mg dose)	---	[3]
Plasma Protein Binding	70% to 80%	0.323 ± 0.035 (unbound fraction)	[2][4]
Bioavailability	Approximately 40% (extensive first-pass metabolism)	---	[4]

Table 2: Multiple Dose Pharmacokinetics in Healthy Volunteers

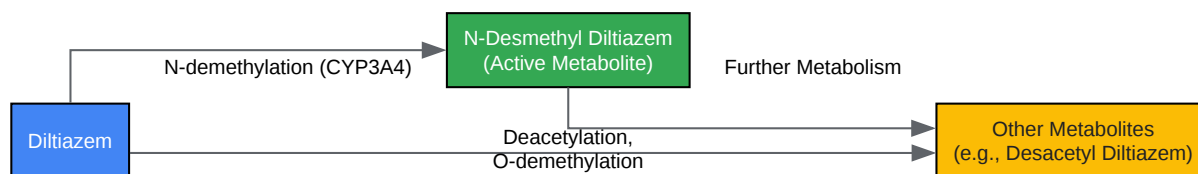
Parameter	Diltiazem	N-Desmethyl Diltiazem	Reference
Elimination Half-Life (t _{1/2})	5.44 ± 0.66 h (120 mg t.i.d.)	Similar to Diltiazem	[5]
Mean Concentration relative to Diltiazem	---	36 ± 8% (at 120 mg t.i.d. regimen)	[5]

Note: "---" indicates data not available or not applicable in the cited sources.

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism primarily in the liver. The cytochrome P450 enzyme system, particularly CYP3A4, is responsible for the N-demethylation of Diltiazem to its active

metabolite, N-Desmethyl Diltiazem.[6] Further metabolism occurs through deacetylation and O-demethylation.[7]



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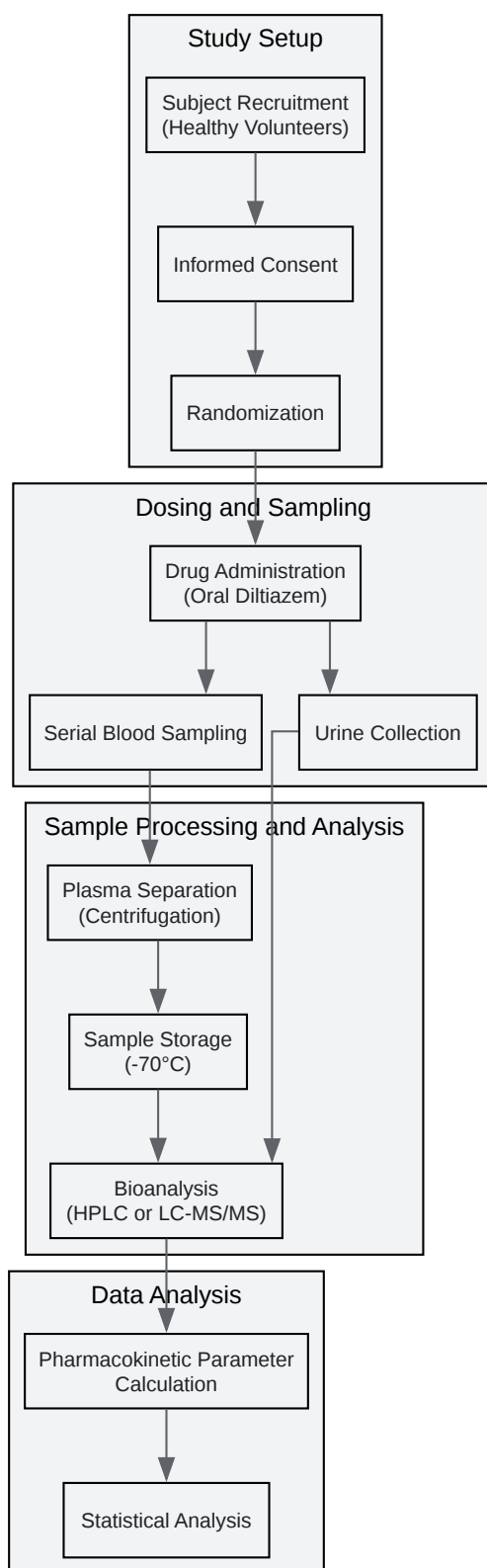
Caption: Metabolic pathway of Diltiazem.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summarized methodologies representative of those used in the pharmacokinetic evaluation of Diltiazem and its metabolites.

1. Clinical Pharmacokinetic Study Design

- Study Type: Open-label, randomized, single-dose, or multiple-dose crossover or parallel design.[5][8][9]
- Subjects: Healthy adult male and female volunteers.[8][10] Exclusion criteria typically include a history of significant medical conditions, use of other medications, and consumption of alcohol or caffeine-containing beverages prior to and during the study.[11]
- Drug Administration: Oral administration of Diltiazem hydrochloride in tablet or capsule form, with doses ranging from 60 mg to 120 mg for single-dose studies and multiple-dose regimens such as 60 mg or 120 mg three times daily.[5][8]
- Sample Collection: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[12][13] Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.[14] Urine samples may also be collected over specified intervals.[2][10]



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Caption: Typical workflow for a clinical pharmacokinetic study.

2. Bioanalytical Methodology

- Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of Diltiazem and its metabolites in plasma and urine.[\[2\]](#)[\[12\]](#)[\[14\]](#)
- Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the biological matrix.[\[12\]](#)[\[14\]](#)
- Chromatographic Conditions:
 - Column: Reversed-phase columns (e.g., C18) are typically used.[\[14\]](#)
 - Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used in either isocratic or gradient elution mode.[\[15\]](#)
 - Detection: For HPLC-UV, the wavelength is typically set around 240 nm.[\[16\]](#) For LC-MS/MS, detection is performed in multiple reaction monitoring (MRM) mode using specific precursor-to-product ion transitions for each analyte and an internal standard.[\[14\]](#)
- Validation: The analytical methods are validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[\[14\]](#)[\[16\]](#)

Summary of Findings

Diltiazem is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in a bioavailability of about 40%.[\[4\]](#)[\[17\]](#) N-Desmethyl Diltiazem is a major active metabolite with a longer elimination half-life compared to the parent drug after a single dose.[\[2\]](#) However, with multiple dosing, the half-life of N-Desmethyl Diltiazem appears to be similar to that of Diltiazem.[\[5\]](#) The plasma concentrations of N-Desmethyl Diltiazem are a significant fraction of the parent drug concentration, suggesting its potential contribution to the overall pharmacological effect of Diltiazem.[\[5\]](#) Both Diltiazem and N-Desmethyl Diltiazem are eliminated through a combination of metabolism and renal excretion.[\[2\]](#) The disposition of Diltiazem and its metabolites can be described by a two-compartment model.[\[8\]](#)[\[17\]](#)

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